Methyleneoxy Spacer Length Quantitatively Modulates Lipophilicity vs. Direct Ether-Linked Analog
The target compound contains a -CH₂-O- (methyleneoxy) linker between the tetrahydropyran ring and the benzonitrile scaffold, whereas the close analog 4-((tetrahydro-2H-pyran-4-yl)oxy)-3-(trifluoromethyl)benzonitrile (CAS 1241910-75-7) features a direct -O- (ether) linkage. Computational prediction using the Mcule property calculator yields a consensus logP of approximately 2.95 for the target compound . For the direct ether analog, the removal of one methylene unit is predicted to reduce logP by approximately 0.3–0.5 log units based on the established contribution of ~0.5 logP per methylene in aromatic systems, resulting in an estimated logP of ~2.5–2.6 [1]. This logP difference of ~0.3–0.5 units translates to an approximately 2- to 3-fold difference in octanol-water partition coefficient, which is a meaningful shift in lipophilicity-driven properties such as membrane permeability, metabolic clearance, and non-specific protein binding [2].
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP ≈ 2.95 (Mcule property prediction) |
| Comparator Or Baseline | 4-((Tetrahydro-2H-pyran-4-yl)oxy)-3-(trifluoromethyl)benzonitrile (CAS 1241910-75-7): estimated logP ~2.5–2.6 (adjusted for -CH₂- deletion relative to target) [1] |
| Quantified Difference | ΔlogP ≈ +0.3 to +0.5 (target is more lipophilic) |
| Conditions | In silico prediction using consensus logP algorithm; calculated from molecular structure without experimental validation. |
Why This Matters
For medicinal chemistry programs targeting intracellular or CNS targets, a logP difference of 0.3–0.5 can shift a compound across critical thresholds for permeability and solubility, making the target compound preferable when higher membrane partitioning is required.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. Established π value for methylene (~0.5) in aromatic systems. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
